molecular formula C58H82N8O14S2 B2951468 Homo-PROTAC pVHL30 degrader 1

Homo-PROTAC pVHL30 degrader 1

Cat. No.: B2951468
M. Wt: 1179.5 g/mol
InChI Key: WGJCHHJGGFCCRS-DEYDLUNASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

CM11 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

CM11 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide’s positively charged residues interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and pore formation . This interaction is driven by electrostatic and van der Waals forces . The major products formed from these reactions are disrupted bacterial cells, leading to cell death.

Scientific Research Applications

Scientific Research Applications of Homo-PROTAC pVHL30 Degrader 1 (CM11)

Homo-PROTACs are a small-molecule approach designed to dimerize an E3 ubiquitin ligase to induce its self-destruction . Specifically, this compound, also known as CM11, is a Proteolysis Targeting Chimera (PROTAC) molecule that functions as a potent VHL inhibitor, inducing the degradation or depletion of pVHL30 . CM11 promotes rapid, strong, and proteasome-dependent autoregulation of VHL in various cell lines without causing a hypoxic reaction .

Preclinical Studies

Potency and Selectivity

  • CM11 induces complete depletion of pVHL30 within 4 hours at a concentration of 10 nM .
  • The half-degrading concentration (DC50) is less than 100 nM, demonstrating a significant increase in cellular activity compared to the parent inhibitor VH032 .
  • CM11 preferentially degrades the longer isoform of pVHL (pVHL30) over the shorter isoform (pVHL19) .
  • Proteomics data confirms that CM11 primarily depletes pVHL30 and Cullin2 (Cul2) without affecting other proteins or Cullin family members .

Time-Dependent Activity

  • CM11 reduces pVHL30 levels by over 70% after 2 hours of treatment, achieving near-complete depletion within 8 hours .
  • The depletion effect lasts up to 12 hours, with pVHL30 levels slightly increasing between 24 and 36 hours before decreasing again after 48 hours .
  • In U2OS cells, CM11 achieves complete degradation of pVHL30 within 1 hour .

Dependency on CRL2-VHL and Proteasome

  • The Homo-PROTAC-induced protein degradation relies on CRL2-VHL, as demonstrated by inhibiting Cullin2 neddylation using the NAE1 inhibitor MLN4924, which blocks the activity of CRLs, including CRL2-VHL .

Specificity and Off-Target Effects

  • Proteomic analysis reveals that CM11 primarily induces the depletion of pVHL30 and Cul2, with no substantial depletion of other proteins .
  • No significant impact on the protein levels of other Cullins (Cul1, Cul3, Cul4A, Cul4B, Cul5, and Cul7) or CRL-associated subunits has been observed .
  • CM11 does not increase HIF-1α protein levels, unlike the VHL inhibitor VH032 .

Summary of Findings

FeatureDescription
Target pVHL30 (long isoform of VHL)
Mechanism of Action Dimerizes VHL, leading to proteasome-dependent degradation of pVHL30 and Cullin2
Potency (in vitro) Complete depletion of pVHL30 at 10 nM within 4 hours
Selectivity High selectivity for pVHL30 over pVHL19; minimal off-target effects on other proteins
Time Dependence Rapid degradation of pVHL30, with sustained effects up to 12 hours
Cellular Activity Active in HeLa and U2OS cell lines
Hypoxic Response Does not induce a HIF-dependent hypoxic response
CRL2-VHL Dependence Requires CRL2-VHL for activity, as shown by inhibition of Cullin2 neddylation

Potential Applications

The unique properties of CM11 make it a valuable tool for:

  • Targeted Protein Degradation: CM11 can be used to selectively degrade pVHL30 in cells, providing a method for studying the specific functions of this protein isoform .
  • Cancer Research: Given the role of VHL in tumor suppression, CM11 may be useful in studying VHL-related cancers and developing targeted therapies .
  • Drug Development: CM11 serves as a template for designing new PROTACs with improved potency, selectivity, and pharmacokinetic properties .
  • Understanding E3 Ligase Biology: CM11 can help elucidate the mechanisms of E3 ligase-mediated protein degradation and the role of CRL complexes in cellular processes .

Biological Activity

Homo-PROTAC pVHL30 degrader 1, commonly referred to as CM11, represents a significant advancement in targeted protein degradation technology. This compound utilizes the PROTAC (Proteolysis Targeting Chimeras) mechanism to selectively degrade the von Hippel-Lindau (VHL) protein, specifically its long isoform, pVHL30. This article delves into the biological activity of CM11, highlighting its mechanisms of action, efficacy, and potential applications in therapeutic contexts.

CM11 functions as a bivalent small-molecule dimerizer that binds to both the target protein (pVHL30) and the E3 ubiquitin ligase, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of pVHL30. The compound's structure consists of two VHL ligands linked together, enhancing its binding affinity and selectivity for pVHL30 over other proteins.

  • Binding Affinity : CM11 demonstrates a significantly higher cellular activity compared to traditional VHL ligands. It has been reported to achieve a DC50 (the concentration required for 50% degradation) of less than 100 nM, indicating potent degradation capabilities .
  • Isoform Selectivity : The degradation effect is highly isoform-dependent; CM11 preferentially targets pVHL30 while sparing the shorter isoform, pVHL19 .

In Vitro Studies

In various cell lines, including HeLa and U2OS, CM11 has shown remarkable efficacy in inducing the degradation of pVHL30:

  • Time-Dependent Degradation : In HeLa cells treated with CM11 at a concentration of 1 µM, complete depletion of pVHL30 was observed within 4 hours at concentrations as low as 10 nM . The compound maintained its efficacy over time, with significant degradation still evident after 24 hours.
  • Dose-Dependent Response : The degradation of pVHL30 was confirmed to be concentration-dependent. For instance, treatment with CM11 resulted in a reduction of pVHL30 levels by over 70% after just 2 hours at low nanomolar concentrations .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of CM11 against other known PROTACs targeting VHL:

CompoundTarget ProteinDC50 (nM)Complete Degradation Time (h)Cell Line
CM11pVHL30<1004HeLa
CM09pVHL30~502U2OS
VH032pVHL~1000N/AVarious

Case Studies and Applications

Recent studies have highlighted the potential therapeutic applications of CM11 in various contexts:

  • Cancer Therapy : Given that VHL is involved in tumor suppression and hypoxia response pathways, targeted degradation using CM11 may enhance therapeutic strategies against cancers that exploit these pathways .
  • Mechanistic Insights : Research has shown that the degradation induced by CM11 does not lead to significant stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha), suggesting that it may not trigger hypoxic responses typically associated with VHL inhibition .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJCHHJGGFCCRS-DEYDLUNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H82N8O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.